sodium methyl N-(4-aminobenzenesulfonyl)carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium methyl N-(4-aminobenzenesulfonyl)carbamate can be achieved through various methods. One common approach involves the reaction of methyl carbamate with 4-aminobenzenesulfonyl chloride under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Methyl carbamate and 4-aminobenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The 4-aminobenzenesulfonyl chloride is added to a solution of methyl carbamate in an appropriate solvent (e.g., dichloromethane). The base is then added to the mixture, and the reaction is allowed to proceed at room temperature or under mild heating.
Product Isolation: The resulting product, this compound, is isolated by filtration and purified by recrystallization
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Sodium methyl N-(4-aminobenzenesulfonyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amino-substituted compounds, and various substituted carbamates .
Scientific Research Applications
Sodium methyl N-(4-aminobenzenesulfonyl)carbamate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of sodium methyl N-(4-aminobenzenesulfonyl)carbamate involves the inhibition of dihydropteroate synthase, an enzyme that catalyzes the formation of dihydropteroate from p-aminobenzoic acid and dihydropteridine-hydroxymethyl-pyrophosphate . By inhibiting this enzyme, the compound disrupts folate biosynthesis, leading to the death of target organisms such as plants and microorganisms .
Comparison with Similar Compounds
Similar Compounds
Carbaryl: Another carbamate pesticide with similar insecticidal properties.
Methomyl: A carbamate insecticide used in agriculture.
Aldicarb: A highly toxic carbamate pesticide used to control pests in crops.
Uniqueness
Sodium methyl N-(4-aminobenzenesulfonyl)carbamate is unique due to its specific inhibitory action on dihydropteroate synthase, making it particularly effective as a herbicide for controlling bracken and other stubborn weeds . Its relatively low toxicity to mammals compared to other carbamate pesticides also makes it a safer option for agricultural use .
Properties
Molecular Formula |
C8H10N2NaO4S+ |
---|---|
Molecular Weight |
253.23 g/mol |
IUPAC Name |
sodium;methyl N-(4-aminophenyl)sulfonylcarbamate |
InChI |
InChI=1S/C8H10N2O4S.Na/c1-14-8(11)10-15(12,13)7-4-2-6(9)3-5-7;/h2-5H,9H2,1H3,(H,10,11);/q;+1 |
InChI Key |
PEXLHWBDBQUUOG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NS(=O)(=O)C1=CC=C(C=C1)N.[Na+] |
Origin of Product |
United States |
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